molecular formula C16H14Cl2 B1260207 2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene CAS No. 28804-46-8

2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene

Cat. No. B1260207
CAS RN: 28804-46-8
M. Wt: 277.2 g/mol
InChI Key: VRBFTYUMFJWSJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex chlorinated compounds often involves multistep chemical reactions. A study by Koivisto et al. (2001) on a potential toxaphene congener shows the intricacies involved in synthesizing chlorinated cyclic compounds, highlighting the use of chlorination reactions and X-ray structural analysis to determine molecular configurations (Koivisto et al., 2001). Such methodologies could be relevant to synthesizing "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene".

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the compound's chemical behavior. Studies involving X-ray crystallography provide deep insights into molecular geometries. For instance, the structure determination of related compounds showcases the importance of stereochemistry and molecular symmetry in defining the properties of chlorinated cyclic molecules (Furusaki, 1967).

Chemical Reactions and Properties

The chemical reactivity of "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene" can be anticipated by examining related compounds. Intramolecular reactions, such as oxygen migration, have been observed in similarly structured molecules, indicating potential for complex reaction pathways (Menzek & Altundas, 2006). Such behaviors underscore the compound's potential for undergoing unique chemical transformations.

Physical Properties Analysis

The physical properties of chlorinated cyclic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. While specific data on "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene" is not directly available, analogous compounds provide a basis for predicting these properties. The physical state, stability under various conditions, and solubility in different solvents are critical for practical applications and handling.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are pivotal. The compound's chlorinated nature suggests reactivity characteristics similar to those of other chlorinated hydrocarbons, which include reactions with nucleophiles, potential for dechlorination, and participation in addition reactions.

References

Scientific Research Applications

  • Tricyclo [8.2.2.2 (4,7)]hexadeca-4,6,10,12,13,15-hexaene,5,6,15,16-tetramethyl-

    • Application: This compound is used in the study of gas phase ion energetics data .
    • Method: The method of application involves the use of photoelectron spectroscopy .
    • Results: The ionization energy determinations were found to be 7.47 eV and 7.55 eV .
  • Tricyclo [8.2.2.2 (4,7)]hexadeca-4,6,10,12,13,15-hexaene,2,2,3,3,8,8,9,9,-octafluoro-

    • Application: This compound is used in the study of gas phase ion energetics data .
    • Method: The method of application involves the use of photoelectron spectroscopy .
    • Results: The ionization energy determination was found to be 8.90 eV .
  • Dichlorotricyclo [8.2.2.24,7]hexadeca-1 (12),4,6,10,13,15-hexaene, mixed isomers
    • Application: This compound is a reaction product of tricyclo [8.2.2.24,7]hexadeca-1 (12),4,6,10,13,15-hexaene with chlorine .
    • Method: The method of application involves chemical reactions .
    • Results: The results of this reaction are not specified in the source .
  • Tricyclo [8.2.2.2 (4,7)]hexadeca-4,6,10,12,13,15-hexaene,5,6,15,16-tetramethyl-

    • Application: This compound is used in the study of gas phase ion energetics data .
    • Method: The method of application involves the use of photoelectron spectroscopy .
    • Results: The ionization energy determinations were found to be 7.47 eV and 7.55 eV .
  • Tricyclo [8.2.2.2 (4,7)]hexadeca-4,6,10,12,13,15-hexaene,2,2,3,3,8,8,9,9,-octafluoro-

    • Application: This compound is used in the study of gas phase ion energetics data .
    • Method: The method of application involves the use of photoelectron spectroscopy .
    • Results: The ionization energy determination was found to be 8.90 eV .
  • Dichlorotricyclo [8.2.2.24,7]hexadeca-1 (12),4,6,10,13,15-hexaene, mixed isomers

    • Application: This compound is a reaction product of tricyclo [8.2.2.24,7]hexadeca-1 (12),4,6,10,13,15-hexaene with chlorine .
    • Method: The method of application involves chemical reactions .
    • Results: The results of this reaction are not specified in the source .

properties

IUPAC Name

2,8-dichlorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2/c17-15-9-11-1-5-13(6-2-11)16(18)10-12-3-7-14(15)8-4-12/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBFTYUMFJWSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=C(CC(C3=CC=C1C=C3)Cl)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020550
Record name 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene

CAS RN

28804-46-8, 136002-57-8
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Reactant of Route 2
Reactant of Route 2
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Reactant of Route 3
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Reactant of Route 4
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Reactant of Route 5
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Reactant of Route 6
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene

Citations

For This Compound
1
Citations
E Uhlmann, J Polte, J Streckenbach, NC Dinh… - … of Manufacturing and …, 2022 - mdpi.com
Electro-discharge drilling is a key technology for manufacturing sophisticated nozzles in a broad range of automotive and aerospace applications. The formation of debris in the working …
Number of citations: 1 www.mdpi.com

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